(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule featuring a pyrimidine core substituted with indole and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic synthesis. A common approach includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Indole Substitution: The indole moiety can be introduced through a Friedel-Crafts alkylation reaction, where indole reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Nitrobenzyl Group Introduction: The nitrobenzyl group can be added via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the indole-substituted pyrimidine under basic conditions.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and nitrobenzyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzyl position, where nucleophiles such as amines or thiols can replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitrobenzyl alcohols or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways.
Medicine
Medically, the compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The indole moiety can interact with tryptophan-binding proteins, while the nitrobenzyl group can undergo redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of functional groups, which confer distinct electronic and steric properties. The presence of the nitro group enhances its reactivity and potential for redox chemistry, while the indole moiety provides a versatile scaffold for biological interactions.
Properties
Molecular Formula |
C29H24N4O5 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(5Z)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H24N4O5/c1-18(2)20-9-13-22(14-10-20)32-28(35)25(27(34)30-29(32)36)15-21-17-31(26-6-4-3-5-24(21)26)16-19-7-11-23(12-8-19)33(37)38/h3-15,17-18H,16H2,1-2H3,(H,30,34,36)/b25-15- |
InChI Key |
ATJRIWUDMPYLSD-MYYYXRDXSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])/C(=O)NC2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC2=O |
Origin of Product |
United States |
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